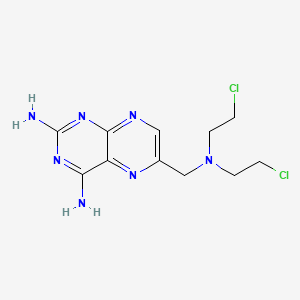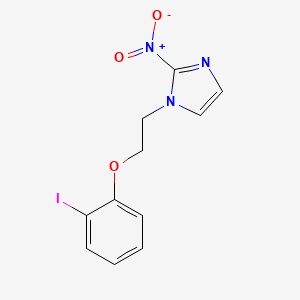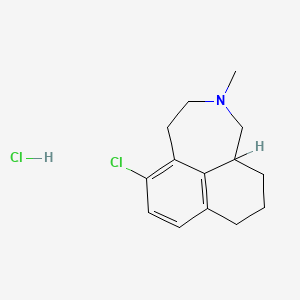
N,N'-dibenzylpentane-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dibenzylpentane-1,5-diamine is an organic compound with the molecular formula C17H22N2 It is a derivative of pentane-1,5-diamine, where both amine groups are substituted with benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
H2N-(CH2)5-NH2+2C6H5CH2Cl→C6H5CH2-NH-(CH2)5-NH-CH2C6H5+2HCl
Industrial Production Methods
Industrial production of N,N’-dibenzylpentane-1,5-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dibenzylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the benzyl groups to toluene, yielding pentane-1,5-diamine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of pentane-1,5-diamine and toluene.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-dibenzylpentane-1,5-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N,N’-dibenzylpentane-1,5-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dimethylpentane-1,5-diamine: A similar compound where the benzyl groups are replaced with methyl groups.
N,N’-dimethylethylenediamine: A shorter-chain analogue with two carbon atoms between the amine groups.
Uniqueness
N,N’-dibenzylpentane-1,5-diamine is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
41640-76-0 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N,N'-dibenzylpentane-1,5-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |
InChI-Schlüssel |
IMWDTSQNQPMQDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2 |
Synonyme |
dibenzylcadaverine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



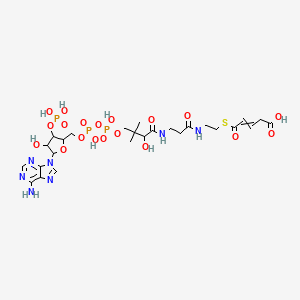
![4-(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-hydroxyethyl)phenol](/img/structure/B1219058.png)
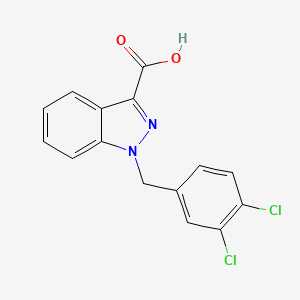

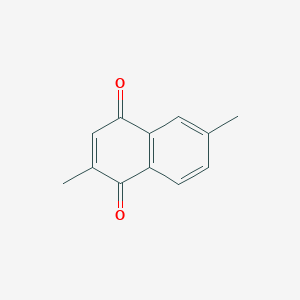
![1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1219068.png)
![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)


